Cas no 2172120-14-6 (2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid)

2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid is a specialized Fmoc-protected amino acid derivative used in peptide synthesis. Its structure features a sterically hindered 5,5-dimethylhexanoic acid backbone and an N-ethyl glycine moiety, enhancing conformational control in peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols. This compound is particularly valuable for introducing hydrophobic or sterically constrained residues, improving peptide stability and bioavailability. Its high purity and well-defined reactivity make it suitable for applications in medicinal chemistry and bioconjugation. The product is typically used under anhydrous conditions to preserve its integrity during coupling reactions.
2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid structure
2172120-14-6 structure
商品名:2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid
CAS番号:2172120-14-6
MF:C27H34N2O5
メガワット:466.569267749786
CID:6570620
PubChem ID:165514125

2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid
    • 2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
    • 2172120-14-6
    • EN300-1496780
    • インチ: 1S/C27H34N2O5/c1-5-29(16-25(31)32)24(30)14-18(15-27(2,3)4)28-26(33)34-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23H,5,14-17H2,1-4H3,(H,28,33)(H,31,32)
    • InChIKey: PINLTCYQHIDCDQ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(CC(N(CC(=O)O)CC)=O)CC(C)(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 466.24677219g/mol
  • どういたいしつりょう: 466.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 11
  • 複雑さ: 696
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1496780-10000mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
10000mg
$14487.0 2023-09-28
Enamine
EN300-1496780-5.0g
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
5g
$9769.0 2023-06-05
Enamine
EN300-1496780-5000mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
5000mg
$9769.0 2023-09-28
Enamine
EN300-1496780-500mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
500mg
$3233.0 2023-09-28
Enamine
EN300-1496780-250mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
250mg
$3099.0 2023-09-28
Enamine
EN300-1496780-1000mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
1000mg
$3368.0 2023-09-28
Enamine
EN300-1496780-2500mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
2500mg
$6602.0 2023-09-28
Enamine
EN300-1496780-10.0g
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
10g
$14487.0 2023-06-05
Enamine
EN300-1496780-2.5g
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
2.5g
$6602.0 2023-06-05
Enamine
EN300-1496780-100mg
2-[N-ethyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-dimethylhexanamido]acetic acid
2172120-14-6
100mg
$2963.0 2023-09-28

2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid 関連文献

2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acidに関する追加情報

Introduction to 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid (CAS No. 2172120-14-6)

2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid, identified by its CAS number 2172120-14-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, an amide linkage, and a 5,5-dimethylhexanamidoacetic acid moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and therapeutic development.

The Fmoc group is particularly noteworthy as it is commonly employed in solid-phase peptide synthesis (SPPS), a widely used technique for the construction of peptides and proteins. The stability and reactivity of the Fmoc group make it an ideal protecting group for amino acids during peptide assembly. In the context of 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid, the Fmoc moiety is likely to play a crucial role in modulating the compound's pharmacokinetic properties, such as solubility and bioavailability. This aspect has been extensively studied in recent years, with researchers exploring ways to optimize peptide-based therapeutics for improved clinical outcomes.

Moreover, the 5,5-dimethylhexanamidoacetic acid portion of the molecule suggests potential interactions with biological targets that involve amide bonds. Amide linkages are ubiquitous in biological systems and are integral to the structure of proteins, peptides, and nucleic acids. The dimethyl substitution on the hexanoyl chain may enhance the compound's metabolic stability while also influencing its binding affinity to specific receptors or enzymes. These structural features have prompted investigations into its potential role as a scaffold for developing novel bioactive molecules.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high accuracy. Studies have indicated that compounds with similar structural motifs may interact with target proteins through multiple binding sites, leading to allosteric modulation or enhanced selectivity. For instance, computational studies on analogs of 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid have revealed promising interactions with enzymes involved in metabolic pathways relevant to inflammation and cancer. These findings underscore the importance of understanding the structural determinants of molecular recognition in drug design.

In vitro experiments have further elucidated the pharmacological profile of this compound. Initial studies suggest that it exhibits moderate affinity for certain enzyme targets, with potential applications in modulating inflammatory responses or inhibiting tumor growth. The fluorenylmethoxycarbonyl group not only facilitates its use in synthetic chemistry but also contributes to its photophysical properties, which could be exploited for imaging or light-induced therapeutic applications. Such dual functionality makes 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid a multifaceted tool in biomedical research.

The synthesis of this compound represents a significant achievement in organic chemistry due to its intricate structure. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Techniques such as protecting group strategies and transition metal-catalyzed reactions are employed to construct the desired framework efficiently. The scalability of this synthesis is crucial for its transition from laboratory research to industrial production, where large quantities may be required for preclinical and clinical studies.

Preclinical studies are currently underway to evaluate the safety and efficacy of derivatives based on 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid. These studies aim to identify optimal dosing regimens and assess potential side effects before human trials can commence. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is essential for characterizing the compound's metabolites and degradation products. Such data will provide critical insights into its pharmacokinetics and help guide further development efforts.

The impact of this compound extends beyond its potential therapeutic applications; it also serves as a valuable tool for basic research in molecular biology and biochemistry. Researchers can utilize derivatives of 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid to probe enzyme mechanisms or investigate protein-protein interactions. For example, fluorescently labeled analogs could be used in high-throughput screening assays to identify new drug candidates or biomarkers associated with disease pathways.

The future development of 2-N-ethyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5-dimethylhexanamidoacetic acid will likely benefit from interdisciplinary collaborations between chemists, biologists, and clinicians. Advances in artificial intelligence (AI) and machine learning (ML) are also expected to accelerate drug discovery by predicting molecular properties and optimizing synthetic routes with greater precision than traditional methods alone could achieve.

In conclusion,2-N-Ethyl -3 -(( 9 H -fluorenylmethox y carb on y l )a min o ) - 5 , 5 -dim eth y lhexa n ami doa cetic ac id (CAS No . 2172120 -14 -6) is a structurally complex yet promising compound with diverse applications in pharmaceutical chemistry . Its unique combination of functional groups , coupled with recent advancements in synthetic methodologies , positions it as a key player in next-generation drug development . As research continues , we can anticipate further insights into its biological activities , leading to innovative therapeutic strategies that address unmet medical needs .

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